Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl-
Description
Pyrazinoquinoxaline derivatives are nitrogen-containing heterocyclic compounds characterized by fused pyrazine and quinoxaline rings. The compound Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl- features a partially hydrogenated pyrazinoquinoxaline core with an undecyl (C11) substituent at position 3.
Properties
CAS No. |
154324-54-6 |
|---|---|
Molecular Formula |
C21H34N4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
5-undecyl-2,3,4,7,8,9-hexahydropyrazino[2,3-g]quinoxaline |
InChI |
InChI=1S/C21H34N4/c1-2-3-4-5-6-7-8-9-10-11-17-20-18(22-12-14-24-20)16-19-21(17)25-15-13-23-19/h16,22,25H,2-15H2,1H3 |
InChI Key |
ABGOMXPJDDDNKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C2C(=NCCN2)C=C3C1=NCCN3 |
Origin of Product |
United States |
Preparation Methods
Core Pyrazinoquinoxaline Synthesis
The fundamental step in preparing pyrazinoquinoxaline derivatives is the condensation of appropriately substituted diamines with 1,2-dicarbonyl compounds. This condensation forms the fused heterocyclic system characteristic of pyrazinoquinoxalines.
Condensation Reaction : Substituted 2,3-diaminoquinoxaline reacts with 1,2-dicarbonyl compounds under reflux in acidic or neutral solvents to form the pyrazinoquinoxaline core. This method is well-documented for generating various pyrazinoquinoxaline derivatives with high regioselectivity and yields typically ranging from 60% to 80%.
Alternative Cyclization Routes : Novel synthetic routes include the reaction of 2,3-diaminoquinoxaline with α-hydroximinophenylacetic acid, 4-methyl-2-trifluoromethyloxazol-5(4H)-one, and diethyl acetylenedicarboxylate, which afford pyrazinoquinoxaline derivatives with different substitution patterns and tautomeric forms.
Representative Synthetic Procedure
A representative synthesis based on literature involves the following steps:
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Condensation | 2,3-diaminoquinoxaline + 1,2-dicarbonyl compound, reflux in acetic acid | Formation of pyrazinoquinoxaline core | 65-75 |
| 2. Alkylation | Reaction with undecyl bromide or undecene, base (e.g., DBU), solvent (dioxane), microwave irradiation at 180 °C | Introduction of undecyl substituent at position 5 | 60-70 |
| 3. Reduction | Sodium hypophosphite + KI, mild conditions | Partial hydrogenation to hexahydro derivative | 62 |
This sequence avoids palladium catalysis, relying instead on nucleophilic and reductive steps to achieve the desired substitution and saturation.
Advanced Synthetic Variations and Catalysis
Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate cyclization and alkylation steps, improving yields and reducing reaction times significantly. For example, microwave heating at 180 °C for 10 minutes facilitated the formation of pyrazino-fused carbazole derivatives, which are structurally related to pyrazinoquinoxalines.
Catalyst Use : While some syntheses avoid palladium catalysis, others utilize palladium complexes with ligands such as Xantphos to promote aryl transfer reactions in related pyrazinoquinoxaline systems, enhancing functional group diversity.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Core Formation | Condensation | 2,3-diaminoquinoxaline + 1,2-dicarbonyls | Reflux in acetic acid or ethanol | 60-80% | Classic method for pyrazinoquinoxaline core |
| Alkylation | Nucleophilic substitution | Undecyl bromide/undecene + base (DBU) | Microwave irradiation, 180 °C, dioxane | 60-70% | Introduces undecyl chain at position 5 |
| Partial Reduction | Chemical reduction | Sodium hypophosphite + KI | Mild, room temp to reflux | ~62% | Converts aromatic to hexahydro form |
| Alternative Routes | Reaction with α-hydroximinophenylacetic acid, oxazolones, acetylenedicarboxylates | Various | Mild to moderate heating | Variable | Provides structural diversity |
Research Findings and Optimization
The combination of conjugation and cross-conjugation effects in pyrazinoquinoxaline derivatives influences their electronic properties and reactivity, which can be modulated by substituents such as the undecyl chain and hexahydro saturation.
Microwave-assisted methods reduce reaction times from days to minutes, improving throughput and scalability for industrial applications.
Avoidance of palladium catalysis in some protocols reduces cost and environmental impact, favoring more sustainable synthesis routes.
Chemical Reactions Analysis
Types of Reactions
Pyrazino(2,3-g)quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoxaline dioxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazinoquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline dioxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse pyrazinoquinoxaline derivatives.
Scientific Research Applications
Electronic Applications
Organic Thin Film Transistors (OTFTs)
Pyrazino(2,3-g)quinoxaline derivatives have been utilized as building blocks in the development of π-conjugated polymer semiconductors. These polymers exhibit remarkable semiconductor performance in organic thin film transistors. For instance, copolymers formed with bithiophene demonstrated ambipolar transport characteristics with electron mobilities reaching and hole mobilities up to . This indicates the potential for efficient charge transport in electronic devices.
Solar Cell Applications
The compound has also been employed as a π-linker in D–π–A type dyes for solar cell applications. It demonstrates broad and intense spectral absorption which is advantageous for enhancing the efficiency of solar energy conversion . The incorporation of such compounds can lead to improved light-harvesting capabilities in photovoltaic systems.
Pharmaceutical Applications
Antimicrobial Activity
Research has shown that derivatives of pyrazino(2,3-g)quinoxaline exhibit significant antimicrobial properties. For example, certain derivatives have demonstrated efficacy against Escherichia coli and Mycobacterium tuberculosis, with specific substituents enhancing antibacterial activity through mechanisms involving free radical generation that damages bacterial DNA .
Antitumor Activity
Several studies highlight the antitumor potential of pyrazino(2,3-g)quinoxaline derivatives. Compounds synthesized from this framework have shown the ability to induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular damage in target cells.
Materials Science
Dyes for Photonic Applications
The compound's structural properties make it suitable for use as a dye in photonic applications. Its ability to absorb light across a broad spectrum allows it to be utilized in various dye-sensitized solar cells and photonic devices . The integration of such dyes can enhance the performance and efficiency of optical devices.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Compound Example | Effectiveness |
|---|---|---|---|
| Antibacterial | E. coli | Compound 4 (QdNO derivative) | High |
| Antitubercular | M. tuberculosis | Compound 4 | Moderate |
| Antitumor | Cancer cell lines | Various quinoxaline analogs | Significant apoptosis induction |
| Photosensitization | Cancer cells | Pyrazino(2,3-g)quinoxaline | Effective in PDT |
Case Studies
-
Antimicrobial Efficacy Against Tuberculosis
A notable study involved synthesizing and testing novel quinoxaline derivatives that exhibited high inhibitory activity against M. tuberculosis. One specific compound demonstrated potent activity across multiple strains . -
Photodynamic Therapy Applications
Research into the use of pyrazino(2,3-g)quinoxaline in photodynamic therapy has revealed its strong absorption properties and ability to generate singlet oxygen upon light activation. This characteristic is linked to its effectiveness in targeting cancer cells .
Mechanism of Action
The mechanism of action of pyrazino(2,3-g)quinoxaline derivatives varies depending on their application:
Photodynamic Therapy: These compounds act as photosensitizers, absorbing light and generating reactive oxygen species that can induce cell death in targeted tissues.
Organic Electronics: In organic thin-film transistors, these compounds facilitate charge transport through mechanisms such as hole polaron hopping.
Comparison with Similar Compounds
Indolo[2,3-b]quinoxaline Derivatives
- 6-Acetyl-6,11-dihydro-5H-indolo[2,3-b]quinoxaline (Compound 9): Synthesis: Formed via the reaction of o-phenylenediamine with acetyl-substituted precursors in dioxane/ether, yielding a partially hydrogenated structure with a ketone group . Properties: Melting point = 168°C (ethanol); IR bands at 1686 cm⁻¹ (C=O stretch). Key Difference: The acetyl group at position 6 enhances polarity compared to the undecyl chain in the target compound, affecting solubility and aggregation behavior.
- 6-(2,3-Dihydroxypropyl)-6H-indolo[2,3-b]quinoxaline (Compound 27): Synthesis: Prepared using dihydroxypropyl substituents via oxidative coupling, achieving 74% yield . Properties: Melting point = 216°C (ethyl acetate/petroleum ether); hydrophilic due to dihydroxypropyl moiety.
Tetrasubstituted Pyrazinoquinoxalines
- Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl (CAS 80829-03-4): Structure: Fully aromatic core with phenyl groups at all four positions. Properties: Molecular weight = 486.57 g/mol; SMILES = C1=CC=C(C=C1)C2=NC3=C(N2)C=NC4=C3N=C(N4)C5=CC=CC=C5 . Comparison: The tetraphenyl derivative lacks hydrogenation and long alkyl chains, resulting in rigid, planar geometry unsuitable for flexible binding or solvation.
- 4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid (CAS 2216715-50-1): Structure: Tetrabenzoic acid substituents on the pyrazinoquinoxaline core. Properties: Molecular weight = 662.60 g/mol; purity ≥95% . Contrast: The carboxylic acid groups enable coordination or hydrogen bonding, distinguishing it from the nonpolar undecyl chain in the target compound.
Research Implications
- Synthetic Challenges: The undecyl chain in the target compound may complicate purification due to increased lipophilicity, necessitating nonpolar solvents for chromatography .
- Computational Predictions : Density functional theory (DFT) methods, such as those incorporating exact-exchange terms, could model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Applications : Unlike hydrophilic analogs (e.g., Compound 27), the undecyl derivative may serve as a hydrophobic scaffold for drug delivery systems or organic semiconductors .
Biological Activity
Pyrazino(2,3-g)quinoxaline derivatives represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound in focus, Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl- , is noted for its potential applications in treating various diseases. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of Pyrazino(2,3-g)quinoxaline can be characterized by its fused ring system and various substituents that influence its biological properties. The specific structure includes a hexahydro moiety and an undecyl chain which may enhance lipophilicity and cellular permeability.
Antimicrobial Activity
Quinoxaline derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds containing the quinoxaline nucleus exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- A series of synthesized quinoxaline derivatives demonstrated high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .
- The compound's structure allows for interaction with bacterial DNA or enzymes critical for cell division.
Antiviral Activity
Research indicates that quinoxaline derivatives possess antiviral properties as well. For example:
- Certain pyrazinoquinoxaline derivatives were evaluated for their ability to inhibit viral replication in vitro, showing promising results against influenza virus strains .
- The mechanism may involve interference with viral entry or replication processes.
Anticancer Activity
The anticancer potential of quinoxaline derivatives has been a focal point in recent studies:
- A study highlighted the synthesis of various pyrazinoquinoxaline derivatives that showed cytotoxic effects on cancer cell lines such as HeLa and MCF-7. IC50 values were reported between 10 to 30 µM depending on the specific derivative tested .
- These compounds may induce apoptosis through the activation of caspase pathways or inhibition of cell cycle progression.
Anti-inflammatory Activity
Quinoxalines have also been recognized for their anti-inflammatory effects:
- Compounds derived from pyrazinoquinoxalines were tested in models of inflammation and displayed significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- This activity suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Q & A
Q. What are the optimal synthetic routes for Pyrazino(2,3-g)quinoxaline derivatives, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves intramolecular cyclization. For example:
- Route 1: Cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light .
- Route 2: Base-mediated aromatic nucleophilic substitution of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles, followed by autooxidation .
Optimization Strategies: - Vary catalyst loading (e.g., Ir-based vs. Pd-based catalysts) to enhance regioselectivity.
- Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
- Use microwave-assisted synthesis to reduce reaction time .
Table 1: Representative Synthetic Conditions and Yields
| Precursor | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(2-Isocyanophenyl)imidazole | Phenyliodine(III)/Ir | DCM | 68 | |
| 5-(Aminomethyl)halophenyl | KOtBu | THF | 52 |
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry. For example, a derivative (C19H17FN4O) was analyzed with Cu Kα radiation (λ = 1.54184 Å), revealing orthorhombic symmetry (space group Pbca) .
- NMR Spectroscopy: H and C NMR identify proton environments and carbon hybridization (e.g., aromatic protons at δ 7.06–8.45 ppm) .
- Mass Spectrometry: High-resolution MALDI-TOF confirms molecular weight (e.g., [M+H] = 481 for C29H20N8) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Anticancer Activity: MTT assay against hepatocellular carcinoma (QGY-7701) or breast cancer (MCF-7) cell lines .
- Antimicrobial Screening: Broth microdilution for MIC determination against S. aureus or E. coli .
- Neuroprotective Potential: SH-SY5Y cell models for Parkinson’s disease, measuring α-synuclein aggregation inhibition .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
Methodological Answer:
- Computational Workflow:
- Key Parameters:
Q. How do structural modifications (e.g., alkyl chain length) impact biological activity?
Methodological Answer:
- Case Study: The undecyl chain at position 5 enhances lipophilicity, improving blood-brain barrier penetration for neuroactive derivatives .
- Systematic Approach:
Table 2: Structure-Activity Relationships (SAR)
| Substituent Position | Modification | Biological Activity (IC, μM) | Reference |
|---|---|---|---|
| 5-undecyl | Increased lipophilicity | 1.2 (QGY-7701) | |
| 3-fluoro | Enhanced DNA intercalation | 0.8 (MCF-7) |
Q. How can contradictions in reported antitumor activities be resolved?
Methodological Answer:
Q. What methodologies are used to evaluate this compound in energy storage applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
